

The Biological Landscape of 4-Bromo-2-ethoxythiazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2-ethoxythiazole**

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Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and an ethoxy group at the 4- and 2-positions, respectively, of the thiazole ring creates the "**4-Bromo-2-ethoxythiazole**" core, a structure with significant potential for derivatization in the quest for novel therapeutic agents. While direct research on the biological activities of **4-Bromo-2-ethoxythiazole** derivatives is nascent, a comprehensive analysis of closely related brominated thiazole analogs provides a strong foundation for understanding their potential pharmacological profile. This technical guide synthesizes the available data on these related structures, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It also provides detailed experimental methodologies and visual workflows to aid in future research and development in this promising area.

Anticancer Activity of Brominated Thiazole Derivatives

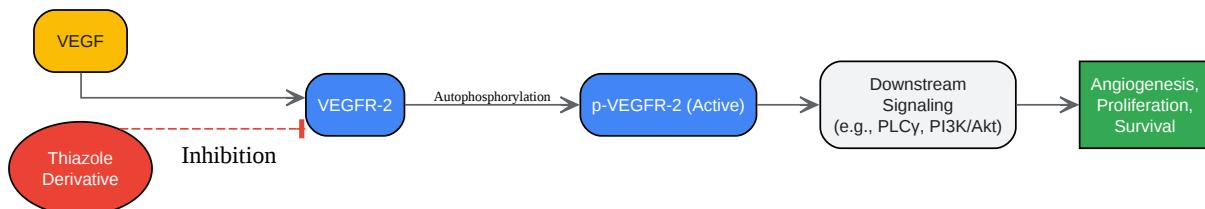
Derivatives of brominated thiazoles have demonstrated notable cytotoxic effects against various cancer cell lines. The data suggests that the presence and position of the bromine atom, along with other substitutions on the thiazole ring, play a crucial role in their anticancer potential.

Table 1: Anticancer Activity of Brominated Thiazole Derivatives

Compound ID	Structure	Cancer Cell Line	IC50 (μM)	Reference
4b	2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one	MCF-7 (Breast)	31.5 ± 1.91	[1]
		HepG2 (Liver)	51.7 ± 3.13	[1]
4-(3-Bromophenyl)-2-(chloromethyl)thiazole	Not explicitly shown	MCF-7 (Breast)	12	[2]
4-Bromo-2-methylbenzo[d]thiazole	Fused benzothiazole	MCF-7 (Breast)	14	[2]

One of the proposed mechanisms for the anticancer activity of certain thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).^[1] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

Signaling Pathway: VEGFR-2 Inhibition



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Caption: Inhibition of VEGFR-2 by thiazole derivatives.

Antimicrobial Activity of Brominated Thiazole Derivatives

The antimicrobial potential of brominated thiazole derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

Table 2: Antimicrobial Activity of Brominated Thiazole Derivatives

Compound Class	Test Organism	MIC (μM)	Reference
4-(4-bromophenyl)-thiazol-2-amine derivatives	Staphylococcus aureus	16.1 (for compound 43a)	[3]
Escherichia coli	16.1 (for compound 43a)	[3]	
Bacillus subtilis	28.8 (for compound 43c)	[3]	
4-Bromo-2-methylbenzo[d]thiazole	Staphylococcus aureus	32 μg/mL	[2]
5-Bromo-2-ethoxythiazole	Staphylococcus aureus	64 μg/mL	[2]
Derivatives of 2-amino-4-(4-bromophenyl)thiazole	Gram-positive & Gram-negative bacteria	Moderate activity (qualitative)	[4][5]

Enzyme Inhibition by Brominated Thiazole Derivatives

Beyond anticancer and antimicrobial activities, some brominated thiazole analogs have been investigated as enzyme inhibitors. For instance, 4-Bromo-2-methylbenzo[d]thiazole has shown inhibitory activity against α -glucosidase, an enzyme involved in carbohydrate metabolism.

Table 3: Enzyme Inhibition by Brominated Thiazole Derivatives

Compound	Target Enzyme	IC50 (μM)	Reference
4-Bromo-2-methylbenzo[d]thiazole	α-Glucosidase	8.5	[2]
4-Bromobenzo[d]thiazole-5-amine	α-Glucosidase	4.2	[2]

Experimental Protocols

General Synthesis of 4-Bromothiazole Derivatives

The synthesis of the 4-bromothiazole core can be achieved through various established methods. A common approach involves the bromination of a pre-formed thiazole ring or the cyclization of bromo-substituted precursors.



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